2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide
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Overview
Description
2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide is an organic compound with the molecular formula C12H14N2O4 and a molecular weight of 250.253 g/mol . This compound is characterized by its cyclopropoxy group attached to a benzamide core, which is further substituted with dimethylamino and nitro groups. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide involves several steps:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-nitrobenzoyl chloride and N,N-dimethylcyclopropylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. The reagents are mixed in a suitable solvent like dichloromethane or tetrahydrofuran.
Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production: For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The cyclopropoxy group can be substituted with other alkoxy groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and potassium permanganate for oxidation. The reactions are usually carried out at room temperature or slightly elevated temperatures.
Major Products: The major products formed depend on the specific reaction conditions but can include various substituted benzamides and cyclopropyl derivatives
Scientific Research Applications
2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction.
Effects: The exact effects depend on the specific biological context but can include inhibition of enzyme activity or alteration of receptor function
Comparison with Similar Compounds
2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide can be compared with other similar compounds:
Benzenamine, N,N-dimethyl-4-nitro-: This compound has a similar structure but lacks the cyclopropoxy group, which may result in different chemical and biological properties.
N,N-Dimethyl-4-nitrobenzamide: This compound is similar but does not have the cyclopropoxy substitution, affecting its reactivity and applications.
Properties
Molecular Formula |
C12H14N2O4 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-cyclopropyloxy-N,N-dimethyl-4-nitrobenzamide |
InChI |
InChI=1S/C12H14N2O4/c1-13(2)12(15)10-6-3-8(14(16)17)7-11(10)18-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
InChI Key |
XACMUAAGMKBBEN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
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